Tridec-2-ene-1,12-diol
Description
Structure
3D Structure
Properties
CAS No. |
86838-13-3 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
tridec-2-ene-1,12-diol |
InChI |
InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h8,10,13-15H,2-7,9,11-12H2,1H3 |
InChI Key |
HCHKHLQLPCQSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCC=CCO)O |
Origin of Product |
United States |
Synthetic Methodologies for Tridec 2 Ene 1,12 Diol and Analogues
Total Synthesis Approaches
Total synthesis strategies for tridec-2-ene-1,12-diol and related structures can be broadly categorized into linear and convergent approaches. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.
Linear Synthesis Strategies
Linear synthesis involves the sequential construction of the target molecule from a single starting material. An example of a linear approach to a related 1,3-diol system, 4-((3S,5R)-3,5-dihydroxynonadecyl)phenol, utilized Prins cyclization as a key step to establish the anti-1,3-diol unit. beekeeperstraining.com This was followed by a series of reactions including Mitsunobu inversion to obtain the desired syn-1,3-diol, and cross-metathesis to build the side chain. beekeeperstraining.com Another linear synthesis involved the use of D-glucose to set the stereochemistry in a synthesis of a macrolide containing a similar structural fragment. rsc.org
Convergent Synthesis Strategies
Convergent syntheses involve the independent synthesis of different fragments of the molecule, which are then coupled together. This approach can be more efficient for complex molecules. A convergent total synthesis of the kedarcidin (B1177363) chromophore, a complex natural product, illustrates this strategy where key fragments were synthesized separately and then combined. researchgate.netresearchgate.net One of the key steps was a Sonogashira-Shiina cyclization to form the macrolide ring. researchgate.net Another example is the synthesis of the C(1)–C(12) unit of amphotericin B, where 2-lithio-1,3-dithiane was alkylated with a chiral epoxide to form a key fragment. uwindsor.ca
Stereoselective Synthesis
Achieving the correct stereochemistry at the chiral centers and across the double bond is a critical aspect of synthesizing this compound and its analogues.
Enantioselective Methodologies
Enantioselective methods are employed to control the absolute stereochemistry of the chiral centers. Lipase-catalyzed reactions are a common strategy for achieving enantioselectivity. rsc.org For instance, lipase-catalyzed acylation has been used to resolve racemic alcohols, providing access to enantiomerically pure intermediates. rsc.org Another approach involves the use of chiral catalysts, such as in the chromium-catalyzed enantioselective preparation of protected 1,3-diols. researchgate.net Asymmetric epoxidation, like the Sharpless epoxidation, is another powerful tool for introducing chirality. dokumen.pub
Table 1: Examples of Enantioselective Reactions in the Synthesis of Diol-Containing Molecules
| Reaction Type | Catalyst/Reagent | Application | Ref |
|---|---|---|---|
| Lipase-catalyzed acylation | Novozym 435® | Kinetic resolution of alcohols | rsc.org |
| Asymmetric epoxidation | Sharpless catalyst | Creation of chiral epoxides | dokumen.pub |
| Enantioselective diboration | Platinum catalyst with chiral ligand | Synthesis of chiral 1,2-diols | organic-chemistry.org |
Diastereoselective Methodologies
Diastereoselective reactions are used to control the relative stereochemistry between multiple chiral centers. The synthesis of syn-1,3-diols has been achieved through the reduction of β-hydroxy ketones using reagents like NaBH4 in the presence of diethylmethoxyborane. beekeeperstraining.com In another instance, a LaCl3·2LiCl-mediated addition of an organometallic reagent to a ketone proceeded through a 1,3-chelated intermediate to afford vicinal tertiary diols with high diastereoselectivity. nih.gov The synthesis of pinane-based 2-amino-1,3-diols was accomplished via a stereoselective aminohydroxylation process. beilstein-journals.org
Table 2: Examples of Diastereoselective Reactions
| Reaction Type | Reagent/Condition | Outcome | Ref |
|---|---|---|---|
| Reduction of β-hydroxy ketone | NaBH4, diethylmethoxyborane | syn-1,3-diol | beekeeperstraining.com |
| Organometallic addition to ketone | LaCl3·2LiCl | Differentiated vicinal tertiary diols | nih.gov |
| Aminohydroxylation | Potassium osmate | Pinane-fused oxazolidin-2-one | beilstein-journals.org |
Control of Alkene Geometry (E/Z Isomerism)
The geometry of the carbon-carbon double bond, whether E (trans) or Z (cis), is crucial for the structure and function of the final molecule. docbrown.infostudymind.co.uk The Wittig reaction is a common method for forming double bonds, and the E/Z selectivity can be influenced by the reaction conditions and the nature of the reactants. acs.org For example, the use of certain ylides can favor the formation of the Z-isomer. Another method to control alkene geometry is through cross-metathesis reactions using catalysts like Grubbs' catalysts. beekeeperstraining.comresearchgate.net The choice of catalyst and reaction conditions can influence the E/Z ratio of the product. In some cases, a specific isomer can be obtained through selective synthesis, such as the synthesis of (Z)-tridec-2-en-1-ol. researchgate.net
Table 3: Methods for Controlling Alkene Geometry
| Method | Catalyst/Reagent | Outcome | Ref |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylides | Formation of E or Z alkenes | acs.org |
| Cross-Metathesis | Grubbs' II catalyst | Formation of E/Z mixture of olefins | beekeeperstraining.comresearchgate.net |
Key Carbon-Carbon Bond Forming Reactions
The construction of the C13 backbone of this compound and related long-chain functionalized molecules is achieved through several powerful synthetic reactions. These methods allow for the precise and efficient coupling of smaller fragments to build the required carbon skeleton.
Olefin Metathesis (e.g., Cross-Metathesis, Ring-Closing Metathesis)
Olefin metathesis, particularly cross-metathesis (CM), has become an indispensable tool for the synthesis of long-chain functionalized alkenes. researchgate.netorganic-chemistry.org This reaction involves the exchange of alkylidene groups between two different olefins, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs and Hoveyda-Grubbs catalysts). researchgate.netorganic-chemistry.org For the synthesis of a this compound precursor, a strategy could involve the cross-metathesis of two smaller, functionalized olefins, such as 10-undecen-1-ol (B85765) and a protected 3-buten-2-ol.
The reaction is valued for its functional group tolerance and its ability to form specific double bond geometries. researchgate.net For instance, the self-metathesis of fatty acid methyl esters, like methyl 10-undecenoate, followed by hydrogenation of the ester groups, provides a direct route to long-chain α,ω-diols. rsc.orgrsc.org This tandem metathesis-hydrogenation approach demonstrates the power of metathesis to create long-chain bifunctional molecules from renewable resources. rsc.orgrsc.org While highly effective, a known side reaction is olefin isomerization, which can be promoted by the metathesis catalyst itself, potentially leading to a mixture of products. researchgate.net The choice of catalyst and reaction conditions is therefore critical to minimize this undesired process. uni-konstanz.de
Table 1: Examples of Olefin Cross-Metathesis for the Synthesis of Functionalized Alkenes
| Catalyst | Alkene 1 | Alkene 2 | Product | Yield | Reference |
| Grubbs II | 6-nitrohex-1-ene | tert-butyl acrylate | tert-butyl (E)-8-nitrooct-2-enoate | High | organic-chemistry.org |
| Hoveyda-Grubbs II | Vinyl sulfonamide | Various olefins | Substituted α,β-unsaturated sulfonamides | Good | researchgate.net |
| Mo-based | Terminal alkene | 1,2-dibromoethene | Z-alkenyl bromide | up to 91% | nih.gov |
Allylation Reactions (e.g., Allylboration)
Allylation reactions, particularly the asymmetric allylboration of aldehydes, are a cornerstone for the stereocontrolled synthesis of homoallylic alcohols, which are key structural motifs in many natural products and can serve as precursors to 1,2-diols. acs.org This reaction involves the addition of an allylboron reagent to an aldehyde. The use of chiral allylboron reagents, such as those derived from diisopinocampheylborane (B13816774) (Ipc₂BH), allows for the creation of new stereocenters with high levels of diastereo- and enantioselectivity. nih.govscispace.com
A powerful extension of this methodology is the double allylboration sequence, which can be used to synthesize 1,5-diols with excellent stereocontrol. nih.govnih.gov For example, a sequential allylboration using two different aldehydes can yield (E)-1,5-syn-diols in high yields and enantiomeric excess. nih.gov The reaction proceeds through well-defined, chair-like transition states, which accounts for the high degree of stereoselectivity observed. nih.gov This method is compatible with a range of aldehydes and protecting groups, making it a versatile tool for complex molecule synthesis. nih.gov
Table 2: Synthesis of Diols via Asymmetric Allylboration
| Allylborane Reagent | Aldehyde 1 | Aldehyde 2 | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| from allene (B1206475) & (dIpc)₂BH | Hydrocinnamaldehyde | - | syn-1,2-diol | >20:1 | 92% | scispace.com |
| from allene & (dIpc)₂BH (thermodynamic) | Hydrocinnamaldehyde | - | anti-1,2-diol | 17:1 | 89% | scispace.com |
| from allenyltrifluoroborate & Soderquist borane | Benzaldehyde | p-Tolualdehyde | (E)-1,5-syn-diol | >20:1 | >95% | nih.gov |
| from bis-borodiene | Terephthalaldehyde | - | 1,4-naphthalene-diol derivative | High | - | acs.orgacs.org |
Aldol (B89426) Condensation Strategies
Aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. In the context of synthesizing long-chain alcohols and diols, strategies inspired by polyketide biosynthesis are particularly relevant. acs.org Polyketide synthases (PKS) enzymes construct complex natural products by repeatedly catalyzing Claisen and subsequent aldol-type condensation reactions. researchgate.netresearchgate.net These enzymatic processes achieve remarkable control over stereochemistry. nih.govembopress.org
In laboratory synthesis, metal-catalyzed decarboxylative aldol reactions using malonic acid half thioesters (MAHTs) mimic the biosynthetic pathway. acs.org This approach avoids the need for pre-formed enolates and can proceed under exceptionally mild conditions, catalyzed by a combination of a Cu(II) salt and an amine base. The reaction directly affords β-hydroxythioesters, which can be further reduced to yield 1,3-diols, a common structural feature in analogues of this compound. acs.org The intramolecular aldol condensation is also a key step in the cyclization of polyketide intermediates to form various aromatic and cyclic structures. nih.govresearchgate.net
Table 3: Bio-inspired Catalytic Aldol Reaction
| Catalyst System | Nucleophile Precursor | Electrophile (Aldehyde) | Product Type | Key Feature | Reference |
| Cu(OAc)₂ / Benzimidazole | Malonic acid half thioester (MAHT) | Various aldehydes | β-hydroxythioester | Biomimetic of polyketide synthesis; proceeds under mild conditions | acs.org |
Organometallic Reagent Additions (e.g., Grignard Reagents, Organozinc Reagents)
The addition of organometallic reagents to electrophiles like epoxides and aldehydes is a classic and reliable method for C-C bond formation and alcohol synthesis. masterorganicchemistry.com
Grignard Reagents: Grignard reagents (RMgX) are powerful nucleophiles that react with epoxides in an Sₙ2-type mechanism. masterorganicchemistry.comchemistrysteps.com The reaction involves the attack of the nucleophile on the less sterically hindered carbon of the epoxide ring, leading to ring-opening and the formation of an alcohol after an acidic workup. chemistrysteps.comchemistrysteps.com To synthesize a long-chain diol, one could envision the reaction of a long-chain Grignard reagent with a small, functionalized epoxide like glycidol, or conversely, the reaction of a smaller Grignard reagent with a long-chain terminal epoxide. chemistrysteps.com The stereochemistry of the reaction is predictable, with the nucleophilic attack causing an inversion of configuration at the carbon center being attacked. chemistrysteps.com
Organozinc Reagents: Organozinc reagents (R₂Zn) offer advantages over more reactive organolithium and Grignard reagents, such as higher functional group tolerance and milder reaction conditions. acs.org Their addition to aldehydes is a key method for producing chiral alcohols. acs.org The enantioselectivity of these additions can be controlled by using chiral catalysts, such as derivatives of 1,1′-bi-2-naphthol (BINOL) or camphor-derived amino alcohols. acs.orgacs.org A highly practical approach involves the in situ preparation of organozinc reagents from more readily available Grignard reagents or arylboronic acids, followed by their catalytic, enantioselective addition to aldehydes or ketones. rsc.org This strategy has been successfully applied to synthesize a wide variety of optically active secondary and tertiary alcohols. rsc.orgrug.nl
Table 4: Catalytic Enantioselective Addition of Organozinc Reagents to Aldehydes
| Organozinc Source | Aldehyde | Chiral Catalyst/Ligand | Product | Yield | ee | Reference |
| Diethylzinc | Benzaldehyde | (S)-Leucinol | (R)-1-Phenyl-1-propanol | - | 49% | acs.org |
| Diphenylzinc | Benzaldehyde | H₈BINOL-amine derivative | (S)-Diphenylmethanol | 98% | 96% | acs.org |
| n-BuMgCl → n-Bu₂Zn | Benzaldehyde | Chiral Phosphoramide | (R)-1-Phenyl-1-pentanol | 99% | 98% | rsc.org |
Formation of Diol Moieties
The terminal 1,2-diol is a defining feature of this compound. The stereoselective synthesis of this moiety is critical, and various methods have been developed to achieve high enantiopurity.
Hydrolytic Kinetic Resolution of Epoxides
Hydrolytic kinetic resolution (HKR) is a highly efficient and practical method for obtaining enantioenriched terminal epoxides and 1,2-diols from inexpensive racemic epoxides. unipd.itnih.gov The reaction is most famously catalyzed by chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts. unipd.itsigmaaldrich.com In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed by water to form the corresponding 1,2-diol, leaving the unreacted, less reactive enantiomer of the epoxide behind in high enantiomeric excess. unipd.itnih.gov
The reaction exhibits extraordinary scope and high selectivity factors (k_rel_), often exceeding 100, for a wide array of terminal epoxides. acs.orgnih.gov This allows for the isolation of both the unreacted epoxide and the 1,2-diol product with excellent enantiopurity (often >99% ee for the epoxide). unipd.it The mechanism is understood to be a cooperative, bimetallic process where one cobalt complex acts as a Lewis acid to activate the epoxide, while another delivers the hydroxide (B78521) nucleophile. nih.govacs.org This sophisticated mechanism is responsible for the high stereoselectivity and broad substrate generality of the HKR. nih.gov
Table 5: Hydrolytic Kinetic Resolution (HKR) of Representative Terminal Epoxides with (salen)Co Catalyst
| Racemic Epoxide | Catalyst Loading (mol%) | Product Diol ee (%) | Recovered Epoxide ee (%) | Selectivity Factor (k_rel) | Reference |
| Propylene Oxide | 0.5-1.0 | 98 | >99 | 110 | unipd.it |
| 1,2-Epoxyhexane | 0.2 | 98 | >99 | >200 | unipd.itacs.org |
| Epichlorohydrin | 0.8 | 98 | >99 | 400 | unipd.it |
| Styrene Oxide | 0.2 | 97 | >99 | >400 | unipd.it |
| Methyl Glycidate | 2.0 | 97 | >99 | 64 | unipd.it |
Enzyme-Mediated Preparation of Optically Active Diols
Enzymatic reactions offer a powerful tool for the synthesis of optically active diols due to their high specificity. diva-portal.org Enzymes can be utilized for the enantioselective hydrolysis of precursors or the stereospecific oxidation or reduction of functional groups.
A common chemoenzymatic approach involves the enantioselective hydrolysis of cyclic carbonates derived from diols. capes.gov.br This method allows for the separation of enantiomers, providing access to optically pure 1,2-diols. Another strategy is the use of oxidoreductases, such as propanediol (B1597323) oxidoreductase from Escherichia coli, which displays a high preference for oxidizing the (S)-enantiomer of a diol. diva-portal.org For instance, galactitol dehydrogenase from Rhodobacter sphaeroides D can be used for the stereoselective oxidation of aliphatic diols and the reduction of hydroxy-ketones. nih.gov This enzyme specifically oxidizes the S-enantiomer of various 1,2-diols, leaving the R-enantiomer untouched. nih.gov The Km values in these reactions tend to decrease as the carbon chain length increases, indicating better substrate binding for longer-chain diols. nih.gov
Lipases are also widely employed in the chemoenzymatic synthesis of diol derivatives. tandfonline.comuc.pt For example, Candida antarctica lipase (B570770) B can catalyze the chemoselective acylation of a primary aliphatic hydroxyl group over a phenolic hydroxyl group. tandfonline.com This selectivity is crucial when synthesizing more complex molecules containing multiple hydroxyl groups. In the context of long-chain diols, hydrophobic solvents like n-octane, isooctane, and hexane (B92381) have been shown to favor the binding of hydrophobic substrates to lipases, leading to good conversion rates. scirp.org
Unspecific peroxygenases (UPOs) represent another class of enzymes capable of catalyzing the epoxidation of long-chain terminal alkenes, which are precursors to diols. mdpi.com While these enzymes can produce epoxides, they may also lead to the formation of other hydroxylated derivatives. mdpi.com
Reduction Strategies (e.g., β-hydroxyketone reduction)
The stereoselective reduction of β-hydroxy ketones is a well-established and valuable method for preparing 1,3-diols. oup.comoup.com The choice of reducing agent and reaction conditions dictates the diastereoselectivity of the reduction, leading to either syn- or anti-1,3-diols.
For the synthesis of syn-1,3-diols, chelation-controlled reductions are often employed. Reagents like trialkylboranes or alkoxydialkylboranes can form a chelate with the β-hydroxy ketone, directing the hydride attack from a specific face of the carbonyl group. oup.com A notable example is the use of a terphenylboronic acid, which, upon forming a boronate with the β-hydroxy ketone, sterically shields one face of the carbonyl, leading to the almost exclusive formation of the syn-diol upon reduction with reagents like NaBH4 or LiBH4. oup.comoup.com The Narasaka-Prasad reduction, which often utilizes a boron chelating agent like Et2BOMe followed by NaBH4, is another prominent method for achieving syn-1,3-diols, although it can be limited for large-scale synthesis due to cryogenic conditions. researchgate.net
Conversely, achieving high selectivity for anti-1,2-diols through the reduction of 2-hydroxy ketones can be more challenging. While zinc borohydride (B1222165) [Zn(BH4)2] under chelation control can provide high diastereoselectivity for anti-1,2-diols, the reduction of unprotected or protected 2-hydroxy ketones towards syn-1,2-diols often results in moderate selectivity. researchgate.netwiley.com The stereochemical outcome can also be influenced by the presence of protecting groups on the hydroxyl moiety. wiley.com
The following table summarizes the diastereoselectivity of various reduction methods for β-hydroxy ketones.
Table 1: Diastereoselective Reduction of β-Hydroxy Ketones to Diols
| Precursor | Reducing Agent/System | Diol Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Acyclic β-hydroxy ketone | Terphenylboronic acid / NaBH4 | syn-1,3-diol | Almost exclusively syn | oup.com |
| Acyclic β-hydroxy ketone | Et2BOMe-NaBH4 (Narasaka-Prasad) | syn-1,3-diol | High syn selectivity | oup.com |
| 2-Hydroxy ketone | Zn(BH4)2 | anti-1,2-diol | >20:1 | researchgate.netwiley.com |
| Protected (R)-2-hydroxy ketone | Various metallo hydrides | syn-1,2-diol | Inconsistent results | wiley.com |
| β-hydroxy ketone | Me4NHB(OAc)3 | anti-1,3-diol | 90:10 (anti:syn) | rsc.org |
Prins Cyclization in Diol Construction
The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene or alkyne, which can be harnessed for the construction of diols. wikipedia.org The outcome of the reaction is highly dependent on the reaction conditions. wikipedia.org When conducted in an aqueous medium with a protic acid like sulfuric acid, the reaction between an alkene and formaldehyde (B43269) yields a 1,3-diol. wikipedia.org
This reaction proceeds through a protonated carbonyl intermediate that acts as an electrophile, attacking the alkene to form a carbocationic intermediate. wikipedia.org This intermediate is then trapped by a nucleophile. In the presence of water, a 1,3-diol is formed. wikipedia.org The Prins reaction has been recognized as a powerful method for the stereoselective synthesis of tetrahydropyran (B127337) rings, which are common structural motifs in many natural products. nih.govutexas.edu
Variations of the Prins reaction, such as the halo-Prins reaction, utilize Lewis acids like stannic chloride or boron tribromide in place of protic acids, with a halogen acting as the nucleophile. wikipedia.org The Prins-pinacol reaction is a cascade sequence involving a Prins reaction followed by a pinacol (B44631) rearrangement. wikipedia.org
Recent advancements have focused on developing catalytic asymmetric versions of the Prins reaction. For instance, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been used for the enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde to produce 1,3-dioxanes, which can be subsequently converted to optically active 1,3-diols. nih.gov
Organocatalyzed Epoxidation
Organocatalyzed epoxidation has emerged as a significant strategy for the asymmetric synthesis of epoxides, which are versatile intermediates that can be readily converted to diols. wikipedia.orgorientjchem.org This approach avoids the use of metal catalysts and often provides high enantioselectivity.
Several types of organocatalysts have been developed for asymmetric epoxidation. The Shi epoxidation, for example, employs a chiral ketone catalyst derived from fructose (B13574) in conjunction with potassium peroxymonosulfate (B1194676) as the oxidant. wikipedia.orgorgsyn.org This method is effective for the epoxidation of various trans- and tri-substituted olefins. orgsyn.org
Amino acid-based catalysts, particularly proline and its derivatives, have also been shown to catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes. researchgate.net Furthermore, imidazolidinone organocatalysts, such as MacMillan's third-generation catalyst, are effective for the enantioselective epoxidation of long-chain aldehydes. mdpi.com The resulting epoxides can then undergo ring-opening reactions to furnish the desired diols. mdpi.comwmich.edu
The Jørgensen epoxidation is another key organocatalytic method that has been successfully applied in the total synthesis of natural products. nih.gov This reaction has demonstrated excellent enantiomeric purity in the synthesis of disparlure (B1670770) enantiomers. nih.gov
The following table provides examples of organocatalyzed epoxidation reactions.
Table 2: Organocatalyzed Epoxidation for Diol Synthesis Precursors
| Olefin Substrate | Organocatalyst | Oxidant | Epoxide Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| α,β-Unsaturated aldehyde | Proline derivatives | Peroxides | 2-Epoxy aldehyde | Up to 98% ee | researchgate.net |
| Long-chain aldehyde | MacMillan's imidazolidinone | - | Terminal epoxide | High ee | mdpi.com |
| Various | Jørgensen catalyst | - | Chiral epoxide | ≥99% ee | nih.gov |
| trans- and tri-substituted olefins | Shi ketone | Potassium peroxymonosulfate | Chiral epoxide | High ee | wikipedia.orgorgsyn.org |
Functional Group Interconversions and Protective Group Chemistry
The synthesis of complex molecules like this compound often requires the strategic use of protecting groups and functional group interconversions to manage the reactivity of multiple functional groups. scribd.comrsc.org
Protecting groups are essential for temporarily masking reactive sites, such as hydroxyl groups, to prevent unwanted side reactions during a synthetic sequence. scribd.combeilstein-journals.org For polyols, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are commonly used protecting groups due to their stability under a range of conditions and their selective removal, often with a fluoride (B91410) ion source. scribd.combeilstein-journals.org The regioselective protection of polyols is a key challenge, and various strategies have been developed to achieve this, including one-pot silylation/alkylation sequences. beilstein-journals.org
Functional group interconversions are transformations that convert one functional group into another. For example, an alkene can be converted to a diol via epoxidation followed by ring-opening. An aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations are fundamental to building the desired carbon skeleton and installing the correct functionality in the target molecule. In the context of polyol synthesis, iterative sequences of alcohol protection, ozonolysis, and reduction can be used to construct complex polyol chains. rsc.org
Natural Occurrence and Biosynthetic Pathways
Identification in Biological Systems (e.g., Plants, Marine Organisms)
Direct identification of Tridec-2-ene-1,12-diol in biological systems has not been extensively documented in scientific literature. However, the presence of structurally analogous compounds in various organisms suggests potential natural sources.
Plants: The genus Bidens, particularly Bidens pilosa, is a rich source of polyacetylenes and other long-chain unsaturated compounds. nih.govresearchgate.netmdpi.com While this compound has not been explicitly isolated from this plant, related C13 molecules, such as Tridec-5-ene-7-9-11-triyne-3-ol, have been identified in its roots. jocpr.com The phytochemical diversity of Bidens pilosa also includes various flavonoids, terpenoids, and fatty acids, making it a plausible candidate for harboring other unsaturated long-chain diols. nih.govscielo.brd-nb.info
Marine Organisms: The marine environment is a vast repository of unique secondary metabolites. The red alga Laurencia obtusa, for instance, is known to produce a plethora of halogenated sesquiterpenes and C15-acetogenins, which are long-chain unsaturated ethers and alcohols. mdpi.comresearchgate.netmdpi.com The structural variety of these compounds points to complex biosynthetic machinery capable of producing diverse aliphatic chains, which could potentially include this compound. Furthermore, long-chain alkyl diols (LCDs), typically with chain lengths from C28 to C32, are widespread in marine sediments and are known to be produced by certain classes of phytoplankton, such as diatoms and eustigmatophyte algae like Nannochloropsis. oup.comvliz.becopernicus.orgugr.es These LCDs are commonly saturated or monounsaturated diols with hydroxyl groups at the 1 and 13, 14, or 15 positions, indicating that the enzymatic pathways for producing long-chain diols are present in marine microorganisms. vliz.be
Table 1: Examples of Related Long-Chain Unsaturated Alcohols in Biological Systems
| Compound Name | Source Organism | Reference |
|---|---|---|
| Tridec-5-ene-7-9-11-triyne-3-ol | Bidens pilosa (Root) | jocpr.com |
| C15-Acetogenins | Laurencia obtusa (Red Alga) | mdpi.comresearchgate.net |
| C28-C32 1,13-, 1,14-, 1,15-Diols | Nannochloropsis spp., Proboscia spp. | oup.comvliz.beugr.es |
| Sagonenyne (C15-acetogenin) | Laurencia obtusa | researchgate.net |
Putative Precursor Identification and Biosynthetic Pathway Elucidation
The biosynthetic pathway for this compound has not been specifically elucidated. However, based on established pathways for fatty acid and long-chain alcohol synthesis, a putative route can be proposed.
The backbone of the molecule likely originates from fatty acid synthesis (FAS). wikipedia.org This process begins with the precursor molecule acetyl-CoA and proceeds through a series of condensation reactions, typically elongating the carbon chain two carbons at a time, to form a saturated fatty acid. csun.edulibretexts.org For a C13 chain, the synthesis would likely start with a propionyl-CoA primer instead of acetyl-CoA to generate an odd-numbered chain. wikipedia.org
The introduction of the functional groups—the double bond and two hydroxyl groups—would require specific enzymatic modifications.
Desaturation: The double bond at the C-2 position is introduced by a fatty acid desaturase enzyme. wikipedia.orgnih.gov These enzymes catalyze the formation of a double bond at a specific position in the acyl chain. frontiersin.orgjst.go.jp While Δ9 desaturases are very common, other desaturases with different positional specificities exist. pnas.org
Hydroxylation: The hydroxyl groups are introduced by hydroxylase enzymes. The terminal hydroxyl group (at C-1) is characteristic of a fatty alcohol and is typically formed by the reduction of a terminal carboxylic acid group. The hydroxyl group at the C-12 position (the ω-1 position for a C13 chain) would be installed by a specific cytochrome P450 monooxygenase. wikipedia.org Enzymes from the CYP4 family are known as fatty acid ω-hydroxylases and can hydroxylate the terminal (ω) or sub-terminal (ω-1, ω-2) carbons of fatty acids. nih.govmedsciencegroup.comrsc.org
Studies on the biosynthesis of LCDs in the alga Nannochloropsis suggest that they are produced from C14-C18 fatty acid precursors through processes of elongation and hydroxylation. oup.comnih.gov This provides a model for how a precursor like tridecanoic acid could be modified to yield this compound.
Table 2: Key Enzyme Families in the Putative Biosynthesis of this compound
| Enzyme Family | Function | Precursor/Substrate | Product | Reference |
|---|---|---|---|---|
| Fatty Acid Synthase (FAS) | Carbon chain elongation | Propionyl-CoA, Malonyl-CoA | Saturated C13 Acyl Chain | wikipedia.orgcsun.edu |
| Fatty Acid Desaturase | Introduction of double bond | Saturated Acyl Chain | Unsaturated Acyl Chain | wikipedia.orgnih.gov |
| Cytochrome P450 Hydroxylase | Addition of hydroxyl group | Fatty Acid | Hydroxylated Fatty Acid | wikipedia.orgnih.gov |
| Carboxylic Acid Reductase | Reduction of carboxylic acid | Fatty Acid | Fatty Aldehyde | mdpi.com |
| Alcohol Dehydrogenase | Reduction of aldehyde | Fatty Aldehyde | Fatty Alcohol | medsciencegroup.com |
Isolation and Purification Techniques from Natural Sources
Standard phytochemical methods are employed for the isolation and purification of long-chain diols from natural sources. The process generally involves extraction, fractionation, and purification.
Extraction: The initial step involves extracting the total lipid content from the source material (e.g., dried plant matter or algal biomass). This is typically achieved using an organic solvent or a mixture of solvents. Accelerated solvent extraction (ASE) with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is a common method. ugr.esresearchgate.net Maceration with solvents like ethanol (B145695) or methanol is also widely used for plant materials. nih.gov
Fractionation and Purification: The crude extract is often complex and requires further separation.
Saponification: To liberate diols that may be present as esters, the crude extract is often saponified by heating with an alkali solution, such as potassium hydroxide (B78521) (KOH) in ethanol. ugr.esgerli.com
Column Chromatography: The saponified extract is then subjected to column chromatography, typically using a silica (B1680970) gel or alumina (B75360) stationary phase. The components are separated based on their polarity by eluting with a gradient of solvents, such as hexane (B92381), DCM, and MeOH. Diols, being polar compounds, are usually eluted in the more polar fractions. copernicus.orgfrontiersin.org
Further Purification: Fractions containing the target compounds are often further purified using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which offer higher resolution. capes.gov.brresearchgate.netnih.gov
Identification and Characterization: The final identification of the purified compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). To increase their volatility for GC analysis, diols are often derivatized, for example, by converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). copernicus.orggerli.com The mass spectrum provides the molecular weight and fragmentation pattern, which allows for the elucidation of the structure.
Table 3: Common Techniques for Isolation and Purification of Long-Chain Diols
| Technique | Purpose | Description | Reference |
|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | Extraction | Uses high temperature and pressure with organic solvents (e.g., DCM/MeOH) to extract lipids from the source material. | ugr.esresearchgate.net |
| Saponification | Liberation of Esterified Alcohols | Hydrolysis of esters using a base (e.g., KOH) to yield free alcohols and fatty acid salts. | ugr.esgerli.com |
| Column Chromatography | Fractionation | Separates the extract into fractions of differing polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | copernicus.orgfrontiersin.org |
| High-Performance Liquid Chromatography (HPLC) | Purification | Provides high-resolution separation of compounds in a mixture based on their interactions with the stationary and mobile phases. | capes.gov.brresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification & Quantification | Separates volatile compounds and provides mass spectra for structural identification. Often requires derivatization of alcohols. | copernicus.orgodinity.com |
Chemical Transformations and Derivatization Strategies
Reactions at the Alkene Moiety
The alkene functional group in tridec-2-ene-1,12-diol is susceptible to addition reactions, including hydrogenation and epoxidation, which alter the saturation and functionality of the carbon backbone.
Hydrogenation Studies
Hydrogenation of the carbon-carbon double bond in this compound leads to the formation of the saturated analogue, tridecane-1,12-diol. This transformation is typically achieved through catalytic hydrogenation, a process widely used for the selective reduction of alkynes and alkenes. unito.it The choice of catalyst and reaction conditions is crucial to ensure high conversion and selectivity.
Commonly used catalysts for such hydrogenations include palladium-based systems. For instance, palladium nanoparticles supported on materials like boehmite have been shown to be effective for the partial hydrogenation of alkynes to alkenes. unito.it The efficiency of these catalysts can be influenced by factors such as substrate concentration, catalyst amount, temperature, hydrogen pressure, and the solvent used. unito.it In some cases, dielectric heating, such as microwave irradiation, has been shown to enhance the conversion rate while maintaining good selectivity. unito.it
For the hydrogenation of diols, various ruthenium complexes have also been explored. sioc-journal.cn The structure of the ruthenium complex, along with the type and amount of catalyst assistant and solvent, can significantly influence the conversion of the starting material and the selectivity towards the desired saturated diol. sioc-journal.cn It has been observed that the dispersion of the metal on the support plays a critical role in the reaction's direction. bohrium.com
| Parameter | Influence on Reaction |
| Catalyst | The type of metal (e.g., Pd, Ru) and support material significantly affects activity and selectivity. unito.itsioc-journal.cnbohrium.com |
| Catalyst Dispersion | Higher dispersion can lead to different product outcomes. bohrium.com |
| Reaction Conditions | Temperature, hydrogen pressure, and reaction time are critical for optimizing conversion and selectivity. unito.it |
| Solvent | The choice of solvent can impact the reaction rate and product distribution. unito.it |
| Heating Method | Microwave irradiation can enhance conversion rates. unito.it |
Epoxidation Reactions
Epoxidation of the alkene in this compound introduces a three-membered ring containing an oxygen atom, known as an epoxide or oxirane. This reaction is a valuable synthetic transformation as the resulting epoxide is a versatile intermediate that can be opened to form a variety of products, including diols. libretexts.org
A common method for epoxidation is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction proceeds via the electrophilic attack of the peroxy acid on the nucleophilic double bond in a concerted mechanism. libretexts.org The stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org
Furthermore, methods exist for the direct conversion of 1,2-diols to epoxides, which can be seen as a reverse of the epoxide hydrolysis. This transformation can be achieved in a one-pot procedure involving the formation of a cyclic orthoacetate intermediate, followed by ring-opening and base-mediated closure to form the epoxide. acsgcipr.org This method is complementary to the Sharpless asymmetric epoxidation and is applicable to a broader range of olefin substrates. acsgcipr.org The hydrolytic kinetic resolution of terminal epoxides, catalyzed by chiral complexes, is another important technique that provides access to enantioenriched epoxides and 1,2-diols. researchgate.net
Reactions at the Hydroxyl Groups
The primary and secondary hydroxyl groups of this compound are key sites for derivatization through oxidation, esterification, and etherification reactions.
Oxidation Reactions
The oxidation of the hydroxyl groups in this compound can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the oxidant used and the nature of the alcohol (primary or secondary). google.com The selective oxidation of one hydroxyl group over the other presents a significant synthetic challenge.
Various methods have been developed for the selective oxidation of diols. For instance, flavoprotein alcohol oxidases have been shown to selectively perform double oxidations on one of two hydroxyl groups in certain diols, leading to the formation of hydroxy acids. nih.gov The selectivity in these enzymatic reactions can be influenced by the formation of stable hemiacetal intermediates. nih.gov
Chemical methods for selective oxidation often employ specific catalysts. Dimethyltin(IV)dichloride has been used to catalyze the selective oxidation of 1,2-diols to α-hydroxyketones in water, using oxidants like dibromoisocyanuric acid. rsc.org Similarly, TEMPO-mediated oxidation can be selective for primary alcohols under alkaline conditions, allowing for the synthesis of α-hydroxy acids from 1,2-diols. sciforum.net The regioselectivity of oxidation can also be achieved using microorganisms. For example, whole cells of Candida parapsilosis ATCC 7330 have demonstrated preferential oxidation of secondary alcohols over primary ones in diols. rsc.org
| Method | Reagent/Catalyst | Product | Selectivity |
| Enzymatic | Flavoprotein alcohol oxidase | Hydroxy acids | Selective double oxidation of one hydroxyl group. nih.gov |
| Catalytic | Me2SnCl2 / DBI | α-Hydroxyketones | Selective for 1,2-diols. rsc.org |
| Catalytic | TEMPO/NaOCl | α-Hydroxy acids | Selective for primary alcohols. sciforum.net |
| Biocatalytic | Candida parapsilosis | Keto alcohol | Preferential oxidation of secondary alcohols. rsc.org |
Esterification and Etherification
Esterification and etherification reactions at the hydroxyl groups of this compound allow for the introduction of a wide range of functional groups, modifying the compound's physical and chemical properties.
Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative to form a carboxylic ester. ebi.ac.uk These reactions can be catalyzed by acids or bases. The resulting esters often have applications as fragrances, solvents, or plasticizers. ebi.ac.uk
Etherification involves the formation of an ether linkage (C-O-C) by reacting the hydroxyl group with another alcohol or an alkyl halide. The Williamson ether synthesis is a classic method for forming ethers. More recently, processes have been developed for the etherification of olefins with glycols in the presence of metallosilicate molecular sieve catalysts to produce glycol monoalkyl ethers. google.com
Formation of Polycyclic Structures Containing Related Tridecene Backbones
The tridecene backbone, as present in this compound and its derivatives, can serve as a precursor for the synthesis of various polycyclic structures. These transformations often involve intramolecular cyclization reactions.
One strategy involves the intramolecular cyclization of long-chain diols to form bicyclic ethers. For example, the acid-catalyzed intramolecular etherification of a suitable long-chain diol can lead to the formation of a bicyclic ether structure through ring closure. Similarly, iodine has been used as a catalyst for the intramolecular cyclic etherification of 1,3-diols to produce five-membered cyclic ethers. jst.go.jpnih.gov
The formation of polycyclic aromatic hydrocarbons (PAHs) can also be achieved from precursors with related backbones. Iron(III)-catalyzed carbonyl-olefin metathesis reactions provide a route to synthesize electronically and sterically diverse PAHs under mild conditions. nih.gov Another approach is the palladium-catalyzed [3 + 3] annulation method, which constructs PAHs from two smaller aromatic fragments. rsc.org Furthermore, the extrusion of chalcogen fragments from heteropine precursors can lead to the formation of polycyclic aromatic compounds. beilstein-journals.org
The tridecene skeleton can also be incorporated into more complex polycyclic systems. For instance, bicyclo[5.3.3]tridec-1-ene and E-bicyclo[4.4.3]tridec-1-ene have been synthesized through a one-pot, telescoped approach. rsc.org Additionally, tricyclic structures like 12-Oxa-6,7,8-triazatricyclo[7.4.0.0¹,⁶]tridec-7-ene have been synthesized from azide (B81097) precursors. acs.org
Preparation of Advanced Intermediates for Complex Molecule Synthesis
The bifunctional nature of this compound, possessing both a primary and a secondary allylic alcohol, as well as a C-C double bond, makes it a versatile starting material for the synthesis of a variety of advanced intermediates. These intermediates can serve as key building blocks in the construction of complex natural products and their analogues. The strategic manipulation of its functional groups allows for the introduction of diverse structural motifs and stereocenters.
The primary and secondary hydroxyl groups can be selectively protected or activated to participate in a range of chemical transformations. For instance, the primary hydroxyl group can be selectively protected, allowing for the derivatization of the secondary hydroxyl group and the alkene. Subsequently, the deprotection of the primary alcohol would allow for its further transformation. This selective protection strategy is fundamental in multi-step syntheses.
The double bond in this compound is a key site for introducing further complexity. Reactions such as epoxidation, dihydroxylation, and oxidative cleavage can be employed to generate a variety of functionalized intermediates. Furthermore, the allylic nature of the hydroxyl groups can be exploited in transition metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.
One of the most powerful applications of unsaturated diols like this compound is in oxidative cyclization reactions to form substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). nih.govthieme-connect.com These five- and six-membered oxygen-containing heterocycles are prevalent structural motifs in a vast array of biologically active natural products, including polyether antibiotics and annonaceous acetogenins. nih.gov The stereochemistry of the diol and the geometry of the double bond can direct the stereochemical outcome of the cyclization, providing a route to stereochemically defined cyclic ethers. nih.gov
For example, a tandem olefin metathesis/oxidative cyclization strategy has been developed to synthesize 2,5-disubstituted THF diols from simple olefin precursors. nih.gov Although not demonstrated specifically on this compound, this methodology highlights the potential to convert long-chain diols into complex cyclic structures. The ruthenium catalyst used for metathesis can be converted into an oxidation catalyst in a subsequent step, promoting the cyclization. nih.gov
The synthesis of intermediates for complex molecules often requires highly selective reactions. For instance, the asymmetric epoxidation of the double bond, followed by intramolecular cyclization, could lead to the formation of substituted tetrahydrofurans with high stereocontrol. A recent study on the asymmetric synthesis of alkenyl epoxides, including a derivative of tridec-2-en-1-ol, showcases the feasibility of achieving high enantioselectivity in the epoxidation of such long-chain allylic alcohols. mdpi.com
The following tables outline potential transformations of this compound to generate advanced synthetic intermediates, based on established methodologies for similar substrates.
Table 1: Potential Derivatization of Hydroxyl Groups
| Transformation | Reagents and Conditions | Product | Potential Application |
| Selective Protection of Primary -OH | TBDMSCl, Et3N, CH2Cl2 | 1-(tert-Butyldimethylsilyloxy)-tridec-2-en-12-ol | Intermediate for further functionalization of the secondary alcohol and alkene. |
| Selective Protection of Secondary -OH | (Procedure would require activation of the secondary -OH or enzymatic resolution) | 12-(Protecting Group)-tridec-2-en-1-ol | Intermediate for selective modification of the primary alcohol. |
| Oxidation of Primary -OH to Aldehyde | PCC, CH2Cl2 | 12-Hydroxytridec-2-en-1-al | Precursor for chain extension or cyclization reactions. |
| Oxidation of Secondary -OH to Ketone | DMP, CH2Cl2 | 1-Hydroxytridec-2-en-12-one | Intermediate for the synthesis of chiral alcohols via stereoselective reduction. |
Table 2: Potential Transformations of the Alkene Moiety
| Transformation | Reagents and Conditions | Product | Potential Application |
| Asymmetric Epoxidation | Sharpless Asymmetric Epoxidation (e.g., Ti(OiPr)4, (+)-DET, t-BuOOH) | (2R,3R)-Epoxy-tridecane-1,12-diol or (2S,3S)-Epoxy-tridecane-1,12-diol | Versatile intermediate for ring-opening reactions to introduce various nucleophiles. |
| Dihydroxylation | OsO4, NMO | Tridecane-1,2,3,12-tetraol | Polyol intermediate for natural product synthesis. |
| Oxidative Cleavage | O3, then Me2S | 11-Hydroxyundecanal and Glycolaldehyde | Formation of two smaller, functionalized fragments for convergent synthesis. |
Table 3: Potential Oxidative Cyclization Reactions
| Transformation | Reagents and Conditions | Product | Potential Application |
| Oxidative Cyclization to Tetrahydrofuran | RuCl3, NaIO4 | Substituted Tetrahydrofuran | Core structure of various natural products, such as acetogenins. nih.gov |
| Rhenium-Catalyzed Dehydrative Cyclization | Re2O7 | Substituted Tetrahydropyran (B127337) | Synthesis of tetrahydropyran-containing natural products. nih.gov |
| Palladium-Catalyzed Oxidative Cyclization | Pd(OAc)2, O2 | Substituted Tetrahydrofuran or Tetrahydropyran | Access to various heterocyclic systems depending on reaction conditions. |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the carbon-hydrogen framework of "Tridec-2-ene-1,12-diol".
¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to exhibit characteristic signals corresponding to its distinct proton environments. Based on the analysis of similar structures, such as (S)-tridec-1-en-3-ol doi.org, the following proton signals can be anticipated. The protons attached to the double bond (olefinic protons) would appear in the downfield region, typically between 5.0 and 6.0 ppm. The protons on the carbon atoms bearing the hydroxyl groups (-CH-OH and -CH₂-OH) would also show characteristic chemical shifts. The methylene (B1212753) protons of the long alkyl chain would produce a complex multiplet in the upfield region, generally around 1.2-1.6 ppm. The terminal methyl group protons would appear as a triplet at approximately 0.8-0.9 ppm. doi.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For "this compound", distinct signals are expected for the two carbons of the double bond, the two carbons attached to the hydroxyl groups, the carbons of the long alkyl chain, and the terminal methyl carbon. The olefinic carbons are expected to resonate in the range of 114-142 ppm. The carbons bearing the hydroxyl groups would appear in the region of 60-75 ppm. The numerous methylene carbons of the alkyl chain would have signals in the upfield region of approximately 22-38 ppm, while the terminal methyl carbon would have a signal around 14 ppm. doi.org
A representative table of expected chemical shifts is provided below, based on data from analogous compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2 / H-3 | 5.0 - 6.0 (m) | 114.0 - 142.0 |
| H-1 | ~4.1 (d) | ~65.0 |
| H-12 | ~3.6 (m) | ~73.0 |
| H-4 to H-11 | 1.2 - 1.6 (m) | 22.0 - 38.0 |
| H-13 | ~0.9 (t) | ~14.0 |
m = multiplet, d = doublet, t = triplet
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton-proton spin systems within the molecule, particularly along the alkyl chain and through the double bond.
HSQC: This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's shift.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For "this compound", with a chemical formula of C₁₃H₂₆O₂, the expected exact mass can be calculated. A search for this molecular formula reveals a calculated monoisotopic mass of 214.1933 g/mol . researchgate.netnih.govnih.gov Experimental HRMS data for a compound with the formula C₁₃H₂₆O₂ has reported a found mass of 215.2022 for the [M+1] ion, which is consistent with the calculated value. rsc.org Another study reported a calculated mass of 214.1933 for [M]⁺ and a found mass of 214.1935. researchgate.net
| Ion | Calculated m/z | Observed m/z | Reference |
| [M]⁺ | 214.1933 | 214.1935 | researchgate.net |
| [M+1]⁺ | 215.2011 | 215.2022 | rsc.org |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like diols. In ESI-MS, "this compound" would likely be observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.orgrsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide valuable structural information. For long-chain diols, characteristic fragmentation often involves the loss of water molecules from the protonated molecule. researchgate.netacs.orgscilit.com The fragmentation of the carbon-carbon bonds adjacent to the hydroxyl groups can also provide information about the position of these functional groups within the alkyl chain. nih.govnih.gov The analysis of polyunsaturated fatty acids with vicinal diols has shown specific fragmentation patterns that can be useful in structure elucidation. researchgate.netacs.org
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be characterized by absorption bands corresponding to its key functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, with the broadening resulting from hydrogen bonding. maricopa.eduuobabylon.edu.iquomustansiriyah.edu.iq The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. spcmc.ac.in The C=C stretching vibration of the double bond is expected to produce a band of medium intensity around 1640-1680 cm⁻¹. davuniversity.org The C-O stretching vibrations of the primary and secondary alcohol groups would likely appear as strong bands in the 1000-1200 cm⁻¹ region. uobabylon.edu.iquomustansiriyah.edu.iq Analysis of allyl alcohol, which contains a C=C double bond and a primary hydroxyl group, shows characteristic IR absorption bands that support these assignments. nih.govrsc.orgchemicalbook.comresearchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The C=C stretching vibration, which may be weak in the IR spectrum if the double bond is relatively symmetric, is often strong in the Raman spectrum. The C-C single bond vibrations of the long alkyl chain would also be observable in the Raman spectrum.
| Functional Group | Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** |
| O-H | Stretching | 3200 - 3600 (broad, strong) |
| C-H (sp³) | Stretching | 2850 - 3000 (strong) |
| C-H (sp²) | Stretching | 3000 - 3100 (medium) |
| C=C | Stretching | 1640 - 1680 (medium) |
| C-O | Stretching | 1000 - 1200 (strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Application of this technique to this compound would require the growth of a suitable single crystal, which can be challenging for flexible, long-chain molecules.
If a crystal of sufficient quality is obtained, X-ray diffraction analysis would provide a wealth of structural information, including:
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal.
Crystal System and Space Group: The classification of the crystal's symmetry.
Atomic Coordinates: The precise (x, y, z) position of every non-hydrogen atom in the unit cell, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.
Conformation: The specific solid-state conformation of the long alkyl chain (e.g., all-trans, gauche) and the relative orientation of the functional groups.
Stereochemistry: Unambiguous determination of the double bond geometry (E or Z) and the relative and absolute stereochemistry of the chiral center at C-12.
Intermolecular Interactions: A detailed map of hydrogen bonding networks involving the hydroxyl groups and van der Waals interactions, which dictate the crystal packing.
While specific crystallographic data for this compound is not available in the reviewed literature, studies on similar long-chain diols and their polyester (B1180765) derivatives show that the long methylene segments often dominate the crystal packing, leading to properties characteristic of semicrystalline materials. uni-konstanz.de The structure of a yeast homolog of fatty acid α-hydroxylase, an enzyme that acts on long-chain fatty acids, has been solved by X-ray crystallography, highlighting the technique's power in understanding complex lipid-related systems. nih.gov
Chiroptical Methods for Absolute Configuration Assignment
The presence of a stereocenter at the C-12 position makes this compound a chiral molecule, existing as two enantiomers. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive spectroscopic techniques used to determine the absolute configuration (R or S) of chiral molecules in solution. researchgate.netthieme-connect.de
Direct ECD analysis of this compound is challenging because its native chromophore (the C=C double bond) is weak and absorbs in the far UV. thieme-connect.de A more effective and widely used approach involves chemical derivatization to introduce a new, stronger chromophore, creating a "chiroptical probe". nih.gov
For diols, a common and reliable method is to react the diol with a flexible biphenyl (B1667301) probe, such as 2,2'-bridged biphenyls, to form a biphenyl dioxolane derivative. nih.govnih.gov The key principle is that the pre-existing chirality of the diol induces a preferential screw sense, or twist (P or M helicity), in the biphenyl moiety of the derivative. nih.gov This induced twist gives rise to a characteristic and intense Cotton effect in the ECD spectrum, typically around 250 nm. nih.gov The sign of this Cotton effect is directly related to the absolute configuration of the original diol according to established empirical rules. nih.gov
Table 2: Rule for Absolute Configuration Assignment of Diols using Biphenyl Chiroptical Probes
| Diol Stereochemistry | Induced Biphenyl Twist | Sign of the A-band Cotton Effect (~250 nm) | Inferred Absolute Configuration |
|---|---|---|---|
| syn-(S,S) | M (Minus) | Positive | (S,S) |
Note: This table is based on general rules for syn-diols; anti-diols may require more complex conformational analysis. The specific stereochemistry of this compound would determine the applicable rule. nih.gov
This approach is particularly valuable for conformationally flexible and ECD-silent compounds where computational analysis can be complex. nih.govnih.gov The assignment can be further corroborated by comparing the experimental ECD spectrum with spectra calculated for both possible enantiomers using time-dependent density functional theory (TD-DFT). nih.govfrontiersin.org
Chromatographic Separation and Quantitative Analysis Methods
Gas Chromatography (GC) Techniques
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a diol like Tridec-2-ene-1,12-diol, derivatization is often necessary to increase its volatility and thermal stability, thereby improving its chromatographic behavior.
GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the identification and quantification of individual components within complex mixtures. up.ac.zaphytojournal.com The GC separates the volatile components, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that serves as a molecular fingerprint.
In the analysis of plant extracts where related long-chain compounds have been identified, specific GC-MS parameters are employed. For instance, the analysis of a methanolic extract of Digitalis purpurea and the essential oil of Thymus vulgaris involved specific instrument settings to resolve a multitude of compounds, including esters and alcohols. afjbs.comnih.gov While direct analysis of this compound is not detailed, the parameters used for similar molecules, such as Succinic acid, tridec-2-yn-1-yl trans-hex-3-en-1-yl ester and Dichloroacetic acid, tridec-2-ynyl ester, provide a foundational methodology. phytojournal.comafjbs.comresearchgate.netresearchgate.net The identification of compounds is typically confirmed by comparing their mass spectra with established libraries like NIST and Wiley. researchgate.net
| Parameter | Example 1: Analysis of Thymus vulgaris Essential Oil afjbs.com | Example 2: Analysis of Digitalis purpurea Extract nih.gov | Example 3: Analysis of Tragia plukenetii Extract phytojournal.com |
|---|---|---|---|
| Instrument | SHIMADZU GCMS-QP2010 | GC-MS instrument | GC-MS-QP 2010 Plus, Shimadzu |
| Column | RXI-5MS (30 m × 0.25 mm, 0.25 μm film thickness) | Not specified | RX-1, 60 m X 0.25 mm |
| Carrier Gas | Helium (1.44 ml/min) | Helium (1.21 ml/min) | Helium (1.0 ml/min) |
| Oven Program | 45°C (10 min), then 3°C/min to 180°C (5 min), then 5°C/min to 280°C (5 min), then 10°C/min to 330°C (2 min) | Initial 80°C, ramp to 280°C (18 min hold) | 70°C for 2 min, then 10°C/min to 250°C |
| Injector Temp. | 330°C | 260°C | 250°C |
| Detector/MS Parameters | FID at 330°C | Ionization: 70 eV; Scan range: 40-600 m/z | Ionization: 70 eV; Ion source temp: 200°C; Scan range: 30-600 amu |
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional one-dimensional GC. unime.it This technique is particularly valuable for separating isomers and analyzing highly complex samples, such as essential oils. unime.itchromatographyonline.com In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This integrated approach can mitigate issues like co-elution, which are common in single-column systems. chromatographyonline.com For a molecule like this compound, which has geometric (cis/trans) and optical isomers, GC×GC would be the ideal method to achieve complete separation and accurate quantification of each isomer.
Liquid Chromatography (LC) Techniques
Liquid chromatography is suited for compounds that are non-volatile, thermally unstable, or have high molecular weights. Given the diol functional groups, this compound possesses sufficient polarity for analysis by LC methods.
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode. researchgate.net The retention of a compound is inversely proportional to its polarity; less polar compounds are retained longer. researchgate.net
Method development in HPLC involves optimizing the mobile phase composition (e.g., water-acetonitrile or water-methanol gradients), flow rate, and column type to achieve the desired separation. afjbs.commdpi.com For instance, the analysis of phenolic compounds in a Thymus vulgaris extract utilized a gradient elution with a C18 column. afjbs.com Such a system could be adapted for the analysis of this compound, with detection potentially achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.
| Parameter | Example: Analysis of Thymus vulgaris Methanolic Extract afjbs.com |
|---|---|
| Instrument | SHIMADZU HPLC |
| Column | C18 column (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile (B52724) |
| Gradient Program | 0-22 min: 90% B; 22-32 min: 50% B; 32-40 min: 100% A; 40-44 min: 90% B; 44-50 min: Re-equilibration |
| Flow Rate | 0.5 ml/min |
| Detection | DAD at 254, 280, and 330 nm |
This highly sensitive and specific technique couples the high-resolution separation of UPLC with the accurate mass measurement capabilities of QTOF-MS. UPLC utilizes smaller particle-sized columns to achieve faster separations and greater resolution than traditional HPLC. ESI is a soft ionization technique that allows for the analysis of large, non-volatile molecules, making it ideal for diols.
UPLC-ESI-QTOF-MS is a powerful tool for untargeted metabolomics, capable of identifying a wide range of phytochemicals in complex extracts. nih.govresearchgate.net In studies on Digitalis purpurea, this method was used to analyze methanolic extracts in both positive and negative ionization modes, revealing a diverse array of metabolites, including steroids, flavonoids, and terpenoids. nih.govresearchgate.net Such an approach would be highly effective for the definitive identification and quantification of this compound, even at trace levels in complex biological or environmental samples. The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of the parent ion, greatly increasing confidence in compound identification. researchgate.net
Electrokinetic Separation Methods
Electrokinetic separation methods, such as Capillary Electrochromatography (CEC), represent another class of high-efficiency separation techniques. CEC combines principles of both HPLC and capillary electrophoresis. A voltage is applied across a capillary column packed with a stationary phase, generating an electroosmotic flow (EOF) that drives the mobile phase through the column. researchgate.net
CEC columns can be packed with monolithic stationary phases, such as poly(styrene-co-divinylbenzene-co-methacrylic acid), which have been shown to provide rapid and highly efficient separations of various neutral compounds. researchgate.net This technique can achieve very high theoretical plate numbers, indicating superior separation efficiency. researchgate.net For polar analytes like this compound, CEC could offer an alternative to HPLC, potentially providing faster analysis times and higher resolution, especially for isomeric separations.
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique within the realm of capillary electrophoresis that is particularly well-suited for the analysis of both neutral and charged molecules. nih.govnews-medical.net For a non-ionic compound like this compound, MEKC offers a significant advantage over other electrophoretic methods. The fundamental principle of MEKC involves the use of a surfactant, at a concentration above its critical micelle concentration (CMC), added to the background electrolyte. scispace.com This forms micelles, which act as a pseudo-stationary phase. The separation of neutral analytes is then achieved based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. news-medical.net
The separation process in MEKC is governed by the analyte's hydrophobicity; more hydrophobic molecules will interact more strongly with the micellar phase, leading to longer migration times. Given the long alkyl chain of this compound, a strong interaction with the micellar phase is expected.
For the separation of long-chain unsaturated compounds, such as unsaturated fatty acids which are structurally similar to this compound, perfluorinated surfactants like ammonium (B1175870) perfluorooctanoate (APFOA) have been successfully employed. nih.govd-nb.info The use of a perfluorinated micellar phase can offer unique selectivity for hydrogenated long-chain molecules. nih.govd-nb.info Optimization of separation conditions is crucial and involves adjusting parameters such as the type and concentration of the surfactant, the pH of the background electrolyte, and the addition of organic modifiers like methanol (B129727) or acetonitrile. nih.govresearchgate.net
A hypothetical MEKC method for the analysis of this compound could involve the following parameters, extrapolated from methods for similar analytes:
Table 1: Illustrative MEKC Parameters for the Analysis of a Long-Chain Unsaturated Diol
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Standard for high-efficiency separations. |
| Background Electrolyte | 50 mM Ammonium Perfluorooctanoate (APFOA) in 90:10 (v/v) water/methanol, pH 10 | APFOA provides a perfluorinated micellar phase for unique selectivity. Methanol improves solubility of the analyte. High pH ensures full ionization of the capillary wall for a stable electroosmotic flow. nih.govd-nb.info |
| Applied Voltage | 25 kV | Provides efficient separation within a reasonable timeframe. |
| Temperature | 25 °C | Ensures reproducibility of migration times. |
| Injection | Hydrodynamic injection (50 mbar for 5 s) | A common and reproducible sample introduction method. |
| Detection | UV at 200 nm | The carbon-carbon double bond in this compound should allow for UV detection at low wavelengths. |
Note: This table presents a hypothetical set of parameters based on methods for analogous compounds. Method development and validation would be required for the specific analysis of this compound.
Advanced Sample Preparation and Pre-concentration Techniques
The effective analysis of trace levels of this compound from complex matrices, such as environmental or biological samples, necessitates robust sample preparation and pre-concentration steps. The goal of these techniques is to isolate the analyte from interfering matrix components and to increase its concentration to a level suitable for detection. lcms.cz
Solid-Phase Extraction (SPE) is a widely used technique for the purification and pre-concentration of organic compounds from liquid samples. lcms.cz For a moderately polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be appropriate. The sample would be loaded onto the sorbent, interfering polar compounds washed away with a weak solvent, and the analyte of interest eluted with a stronger organic solvent.
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that offers high enrichment factors and minimizes solvent consumption. researchgate.net In DLLME, a mixture of an extraction solvent (a small volume of a dense organic solvent) and a disperser solvent (a water-miscible organic solvent like acetonitrile or acetone) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented organic phase containing the concentrated analyte is collected for analysis. This technique has been successfully applied to the pre-concentration of short-chain diols from aqueous samples. researchgate.net
A potential workflow for the pre-concentration of this compound from a water sample using DLLME is outlined below:
Table 2: Example DLLME Procedure for Pre-concentration of a Long-Chain Diol from an Aqueous Sample
| Step | Procedure | Purpose |
| 1. Sample Preparation | 10 mL of aqueous sample is placed in a conical centrifuge tube. pH may be adjusted if necessary. | To prepare the sample for extraction. |
| 2. Extraction/Disperser Solvent Mixture Preparation | A mixture of 100 µL of tetrachloroethylene (B127269) (extraction solvent) and 1 mL of acetonitrile (disperser solvent) is prepared. | To create the micro-extraction system. |
| 3. Injection and Extraction | The extraction/disperser solvent mixture is rapidly injected into the aqueous sample. A cloudy solution forms. | To facilitate the rapid transfer of the analyte from the aqueous phase to the extraction solvent droplets. researchgate.net |
| 4. Centrifugation | The mixture is centrifuged at 4000 rpm for 5 minutes. | To sediment the fine droplets of the extraction solvent. mdpi.com |
| 5. Collection | The sedimented organic phase (approximately 50 µL) is collected using a microsyringe. | To isolate the concentrated analyte for analysis. |
| 6. Analysis | The collected organic phase is injected into a suitable analytical instrument (e.g., GC-MS or HPLC-MS). | For separation and quantification. |
Note: This table provides a representative DLLME procedure. The choice of solvents and other parameters would need to be optimized for this compound.
Other advanced techniques that could be considered include stir bar sorptive extraction (SBSE) and pressurized liquid extraction (PLE), particularly for solid or semi-solid samples. researchgate.net
Biological Activities and Mechanisms in Non Human Systems in Vitro and in Silico Studies
Antimicrobial Properties (e.g., Antifungal Activity)
No in vitro studies on the antimicrobial or antifungal properties of Tridec-2-ene-1,12-diol have been identified in the current body of scientific literature.
Antioxidant Mechanisms (In Vitro Assays)
There are no available in vitro assay results or mechanistic studies concerning the antioxidant potential of this compound.
Anti-inflammatory Pathways (In Vitro Studies)
Information regarding the in vitro effects of this compound on anti-inflammatory pathways is not present in the available scientific literature.
Enzyme Inhibition Studies (e.g., Laccase-mediated transformations)
No studies on the enzyme inhibition capabilities of this compound, including laccase-mediated transformations, have been found.
Interaction with Biological Macromolecules (e.g., Protein Binding)
There is no published research on the interaction of this compound with biological macromolecules such as proteins.
In Silico Modeling of Biological Interactions and Potential
No in silico modeling studies have been conducted to predict or analyze the biological interactions and potential of this compound.
Potential Research Applications Beyond Human Health
Chemical Building Blocks for Complex Molecule Synthesis
Tridec-2-ene-1,12-diol serves as a valuable chiral synthon and building block in organic synthesis, providing a scaffold for the construction of more complex molecules. The presence of two hydroxyl groups at the 1 and 12 positions allows for differential protection and subsequent reactions, enabling the stepwise assembly of intricate molecular architectures. The alkene functionality at the 2-position introduces a site for various addition and transformation reactions, further enhancing its synthetic utility.
The synthesis of complex natural products and their analogues can benefit from building blocks like this compound. For instance, long-chain diols are key structural motifs in a variety of bioactive molecules. The stereocenters and functional groups present in this diol can be strategically manipulated to achieve the desired stereochemistry and functionality in the target molecule. Methods for the synthesis of long-chain diols often involve techniques such as olefin metathesis followed by hydrogenation, or biocatalytic approaches using enzymes like monooxygenases and reductases. rsc.orgmdpi.com These synthetic strategies can be adapted to produce this compound and its derivatives, which can then be employed in the synthesis of complex natural products.
The reactivity of the hydroxyl and alkene groups allows for a range of chemical transformations. The hydroxyl groups can be converted into esters, ethers, or other functional groups, while the double bond can undergo reactions such as epoxidation, hydrogenation, or hydrohalogenation. This versatility makes this compound a useful intermediate for creating a library of related compounds for screening in various applications.
| Property | (Z)-tridec-2-ene-1,5-diol nih.gov | (12S)-tridecane-1,12-diol nih.gov | Tridec-12-en-1-ol sigmaaldrich.com | (E)-2-Tridecen-1-ol nist.gov |
| Molecular Formula | C13H26O2 | C13H28O2 | C13H26O | C13H26O |
| Molecular Weight ( g/mol ) | 214.34 | 216.36 | 198.35 | 198.3449 |
| IUPAC Name | (Z)-tridec-2-ene-1,5-diol | (12S)-tridecane-1,12-diol | tridec-12-en-1-ol | (E)-2-tridecen-1-ol |
| Physical Description | - | - | Liquid or semi-solid or Solid or lump | - |
| Hydrogen Bond Donor Count | 2 | 2 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 1 | 1 |
| Rotatable Bond Count | 9 | 10 | 10 | 10 |
| Topological Polar Surface Area | 40.5 Ų | 40.5 Ų | 20.2 Ų | 20.2 Ų |
Precursors in Polymer Chemistry
Long-chain diols are important monomers in the synthesis of various polymers, including polyesters and polyurethanes. mdpi.comoup.com this compound, with its two hydroxyl groups, can act as a chain extender or a monomer in polymerization reactions. The long aliphatic chain of the diol can impart flexibility and hydrophobicity to the resulting polymer, while the double bond offers a site for post-polymerization modification, such as cross-linking, to enhance the mechanical or thermal properties of the material.
In the synthesis of polyesters, this compound can be reacted with dicarboxylic acids or their derivatives. The properties of the resulting polyester (B1180765) can be tuned by the choice of the co-monomer. Similarly, in polyurethane synthesis, this diol can react with diisocyanates to form polyurethane chains. wiley.comlboro.ac.uk The use of a long-chain diol like this compound can lead to polymers with lower glass transition temperatures compared to those made with shorter-chain diols. rsc.org
The development of bio-based polymers is a growing area of research, and long-chain diols derived from renewable resources are attractive building blocks. mdpi.comoup.com While the primary source of this compound may be synthetic, the principles of its incorporation into polymers are relevant to the broader field of sustainable polymer chemistry. The ability to create polymers with tailored properties using monomers like this compound is of significant interest for applications ranging from elastomers and coatings to biomedical materials. researchgate.net
Components in Agrochemical Research (e.g., Insect Pheromone Analogues)
Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or acetates. nih.gov The structural similarity of this compound to some of these natural signaling molecules suggests its potential application in agrochemical research as a pheromone analogue or a precursor for the synthesis of such analogues. Pheromone analogues can be used to disrupt the mating behavior of insect pests, providing a targeted and environmentally friendly approach to pest management. annualreviews.orgresearchgate.net
The specific geometry of the double bond and the stereochemistry of the hydroxyl groups are critical for the biological activity of pheromones. researchgate.net Research in this area often involves the synthesis and testing of a variety of structural analogues to identify compounds that can act as agonists or antagonists of the natural pheromone. This compound, with its defined structure, could be a valuable tool in these structure-activity relationship studies.
Furthermore, the diol functionality offers handles for derivatization to produce a range of potential pheromone mimics. For example, one or both of the hydroxyl groups could be oxidized to aldehydes or esterified to acetates, which are common functional groups in insect pheromones. The development of synthetic routes to these compounds from a common precursor like this compound would be an efficient way to generate a library of candidates for field testing against various insect pests.
Role in Environmental Science Applications (e.g., Degradation Studies)
The fate of organic compounds in the environment is a key area of study in environmental science. Long-chain hydrocarbons and their derivatives, including alkenes and alcohols, can be subject to various degradation processes, both biotic and abiotic. oregonstate.edunih.gov Understanding the degradation pathways of compounds like this compound can provide insights into the environmental persistence and potential for bioremediation of related pollutants.
The double bond in this compound makes it susceptible to oxidative cleavage, which can be initiated by sunlight (photo-oxidation) or microbial enzymes. mdpi.combiorxiv.org Studies on the degradation of long-chain alkenes have shown that they can be broken down into smaller, more volatile compounds. oregonstate.edu Investigating the degradation products of this compound could help in identifying potential environmental metabolites and understanding their impact.
Moreover, certain microorganisms are capable of utilizing long-chain alkanes and alcohols as a source of carbon and energy. nih.gov Research into the microbial degradation of this compound could lead to the identification of bacterial or fungal strains that could be used in bioremediation strategies for environments contaminated with long-chain organic compounds. Such studies are crucial for developing sustainable solutions to environmental pollution. The presence of hydroxyl groups may also influence the rate and pathway of degradation compared to simple long-chain alkenes.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) Studies)
To date, no specific Density Functional Theory (DFT) studies on Tridec-2-ene-1,12-diol have been published. Such studies would be invaluable for understanding the electronic structure of the molecule. Key parameters that could be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to predicting chemical reactivity. The electrostatic potential surface could also be mapped to identify electron-rich and electron-poor regions, offering insights into intermolecular interactions.
| Calculable DFT Parameters for this compound | Potential Insights |
| HOMO-LUMO Energy Gap | Electronic stability and reactivity |
| Electron Density Distribution | Identification of nucleophilic and electrophilic sites |
| Molecular Orbital Shapes | Understanding of bonding characteristics |
| Electrostatic Potential Map | Prediction of intermolecular interaction sites |
Molecular Dynamics (MD) Simulations
There is currently no available research detailing Molecular Dynamics (MD) simulations for this compound. MD simulations would provide a dynamic picture of the molecule's behavior over time in various environments, such as in a solvent or interacting with a biological membrane. This would allow for the study of its conformational flexibility, solvent interactions, and potential binding modes with other molecules.
Conformational Analysis and Energy Landscapes
A formal conformational analysis and the mapping of the energy landscape for this compound have not been documented. This type of study would involve systematically exploring the potential energy surface of the molecule by rotating its single bonds to identify stable conformers and the energy barriers between them. For a flexible molecule like this compound, this would be crucial for understanding its three-dimensional structure and how it might be influenced by its environment.
Prediction of Reactivity and Reaction Mechanisms
Without foundational DFT and other computational studies, the prediction of specific reaction mechanisms and reactivity for this compound remains speculative. Theoretical calculations could be employed to model reaction pathways, determine transition state energies, and calculate reaction rates for processes such as oxidation of the alcohol groups or addition reactions at the double bond.
Structure-Activity Relationship (SAR) Modeling for Biological Insights
No Structure-Activity Relationship (SAR) models for this compound have been developed. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, this would involve synthesizing and testing a series of related compounds to determine which structural features are critical for any observed biological effects.
Spectroscopic Property Prediction and Validation
While experimental spectroscopic data may exist, the theoretical prediction and validation of these properties for this compound are not found in the literature. Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data is a powerful method for confirming the structure of a compound.
| Spectroscopic Property | Computational Method | Information Gained |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT | Prediction of 1H and 13C chemical shifts for structural elucidation |
| IR Vibrational Frequencies | DFT frequency calculations | Identification of characteristic functional group vibrations |
| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) | Prediction of electronic transition energies and wavelengths |
Environmental Fate and Biodegradation Pathways
Microbial Transformation and Metabolism
The primary mechanism for the environmental degradation of long-chain alcohols is microbial transformation. Microorganisms in soil, sediment, and water possess the enzymatic machinery to metabolize these compounds, using them as a source of carbon and energy.
Long-chain primary alcohols are typically metabolized via oxidation. The initial step involves the oxidation of the primary alcohol group to an aldehyde, which is then further oxidized to a carboxylic acid (fatty acid). epa.gov This process is catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. epa.govwikipedia.org The resulting fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units, producing acetyl-CoA. researchgate.net
For unsaturated alcohols, such as Tridec-2-ene-1,12-diol, the presence of a double bond introduces additional metabolic possibilities. Microbes can employ several strategies to degrade unsaturated fatty acids, which would be the intermediate metabolites of this compound. These pathways often involve enzymes like isomerases and reductases to modify the double bond's position and saturation, allowing the molecule to enter the β-oxidation cycle. In some cases, epoxidation of the double bond followed by hydrolysis to a diol can also occur. uni-konstanz.de
Given that this compound possesses two hydroxyl groups, its metabolism could be initiated at either end of the molecule. Omega-oxidation, the oxidation of the terminal methyl group, is a known pathway for fatty acids and could be relevant for this diol, leading to the formation of a dicarboxylic acid. researchgate.net The presence of a secondary alcohol at the C-12 position may also be a site for microbial attack, potentially leading to a ketone.
Studies on long-chain alcohols have demonstrated their rapid biodegradation. researchgate.netnih.gov For instance, linear primary alcohols up to C18 are considered readily biodegradable. nih.gov A study on a mixture of C16-18 saturated and C18-unsaturated alcohols showed 88.6% biodegradation over 84 days under anaerobic conditions. europa.eu The rate of biodegradation is influenced by the chain length, with very long chains (greater than C18) showing slower degradation. oecd.orgwikipedia.org
Table 1: Biodegradation of Selected Long-Chain Alcohols This table presents data for compounds structurally related to this compound to infer its potential biodegradability. Specific data for this compound is not available.
| Compound (CAS No.) | Test Type | Inoculum | Duration | Degradation (%) | Reference |
| 1-Dodecanol (112-53-8) | OECD 301D | Activated sludge | 28 days | ~95% | oecd.org |
| 1-Tetradecanol (112-72-1) | OECD 301B | Activated sludge | 28 days | >60% | oecd.org |
| 1-Hexadecanol (36653-82-4) | Anaerobic Batch Test | Municipal digester sludge | 28 days | 97% | europa.eu |
| Alcohols, C16-18 and C18 unsaturated (68002-94-8) | Anaerobic Screening | Municipal sewage digester | 8 weeks | 89% | europa.eu |
| 1-Octadecanol (112-92-5) | OECD 301C | Activated sludge | 28 days | ~80% | europa.eu |
Data is indicative of the general biodegradability of long-chain alcohols.
Environmental Persistence Studies
The environmental persistence of a compound is a function of its resistance to all degradation processes. Based on the available data for analogous long-chain alcohols, this compound is not expected to be persistent in the environment.
Long-chain alcohols (C6-C22) are generally considered to have low persistence. epa.gov Studies in wastewater treatment plants have shown greater than 99% removal for C12 to C18 alcohols, indicating rapid removal and degradation. oecd.orgwikipedia.org While very long-chain alcohols (>C18) biodegrade more slowly, they are still not considered persistent. wikipedia.org For example, a test on docosanol (C22 alcohol) showed 37% degradation in a ready biodegradability test, which, while not meeting the "readily biodegradable" criteria, still indicates susceptibility to microbial breakdown. oecd.org
Fugacity modeling predicts that long-chain alcohols with chain lengths of C10 and greater that are released to water will tend to partition to sediment. oecd.orgwikipedia.org Once in the sediment, biodegradation, particularly under anaerobic conditions, would be the primary removal process. europa.eu
Table 2: Environmental Fate Properties of a Representative Long-Chain Alcohol (1-Dodecanol) This table provides data for a related compound to illustrate the likely environmental behavior of this compound. Specific data for this compound is not available.
| Property | Value | Interpretation | Reference |
| Water Solubility | 0.00385 mg/L at 25 °C | Low | oecd.org |
| Vapor Pressure | 0.000135 hPa at 25 °C | Low Volatility | oecd.org |
| Log Kow (Octanol-Water Partition Coefficient) | 5.13 | High potential for sorption to organic matter | oecd.org |
| Henry's Law Constant | 0.103 Pa·m³/mol | Low potential for volatilization from water | oecd.org |
| Atmospheric Oxidation Half-life | ~1.5 days (estimated) | Moderate degradation in air | oecd.org |
| Biodegradation | Readily biodegradable | Low persistence in aquatic and soil environments | oecd.org |
Metabolite Identification in Environmental Samples
Specific metabolites of this compound have not been identified in environmental samples due to a lack of targeted studies. However, based on the known metabolic pathways for long-chain alcohols and alkenes, a range of potential metabolites can be predicted.
The primary metabolites resulting from the microbial degradation of a long-chain alcohol are the corresponding fatty aldehyde and fatty acid. researchgate.net For this compound, this would likely lead to the formation of 12-hydroxy-tridec-2-enoic acid or 1-hydroxy-tridec-2-en-12-one, depending on which hydroxyl group is oxidized first, followed by further degradation.
In studies of alcohol ethoxylate degradation, the major metabolites observed were polar compounds resulting from omega-oxidation of the alkyl chain. researchgate.net The formation of free fatty alcohols was found to be a minor pathway. researchgate.net This suggests that for a diol like this compound, dicarboxylic acids could be significant metabolites.
The degradation of the unsaturated bond could lead to the formation of various hydroxylated or epoxidized intermediates before the carbon chain is cleaved. The complete mineralization of the compound would ultimately result in the formation of carbon dioxide and water under aerobic conditions, or methane (B114726) and carbon dioxide under anaerobic conditions. uni-konstanz.de
Q & A
Q. What methodological steps are critical for synthesizing and characterizing Tridec-2-ene-1,12-diol to ensure purity and stability?
To ensure purity, employ techniques like column chromatography or recrystallization, followed by characterization via NMR, FT-IR, and high-resolution mass spectrometry. Document storage conditions (e.g., inert atmosphere, low temperature) to prevent degradation, as diols like Dodecane-1,12-diol are sensitive to strong acids/alkalis and oxidizing agents . Stability tests under varying pH and temperature conditions are essential to validate experimental reproducibility .
Q. How can researchers validate analytical methods (e.g., GC-MS, HPLC) for quantifying this compound in environmental samples?
Calibrate instruments using certified reference materials and spike-recovery experiments. For example, the LDI (Long-chain Diol Index) method for diols in geochemical studies requires exclusion of samples with high freshwater influence or interfering compounds (e.g., Proboscia-derived C28 1,12-diol) to reduce calibration errors . Cross-validate results with independent techniques like NMR or isotopic labeling.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal or inhalation exposure. Inspect PPE integrity before use and follow proper decontamination procedures . Emergency protocols include immediate rinsing for skin contact and fresh air relocation for inhalation .
Q. How should researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?
Conduct preliminary acute toxicity assays using model organisms (e.g., Daphnia magna or algae) under controlled conditions. Extrapolate data from structurally similar diols, noting that many lack comprehensive ecotoxicological profiles . Prioritize testing biodegradability and bioaccumulation potential.
Advanced Research Questions
Q. How can contradictory calibration data for diol-based proxies (e.g., temperature indices) be reconciled across studies?
Perform meta-analyses to identify confounding variables (e.g., salinity gradients, diol source organisms). For instance, the LDI’s temperature dependence weakens in regions with freshwater input, necessitating region-specific calibrations . Use multivariate statistics to isolate environmental factors affecting diol distributions.
Q. What experimental design principles optimize the synthesis of this compound derivatives for bioactivity studies?
Adopt a factorial design to test variables like catalyst type, solvent polarity, and reaction time. Reference methodologies for dopamine-derived diols, where conformational restriction via ring systems improved receptor specificity . Include controls for side reactions and validate outcomes with kinetic studies.
Q. How can researchers ensure reproducibility when documenting this compound experiments?
Q. What strategies mitigate biases when reviewing literature on novel diols like this compound?
Prioritize primary sources and cross-check secondary interpretations. Use academic databases (e.g., SciFinder, PubMed) with Boolean filters to isolate peer-reviewed studies, and assess citation context to avoid misrepresentation .
Q. How can interdisciplinary teams design experiments to explore this compound’s role in metabolic pathways?
Define clear milestones, such as in vitro enzyme inhibition assays followed by in silico docking simulations. Assign tasks based on expertise—e.g., synthetic chemists prepare derivatives, while biologists assess cellular uptake . Validate hypotheses using triangulation (e.g., combining transcriptomics and metabolomics) .
Q. What methodological innovations address the challenge of detecting trace diols in complex matrices?
Develop enrichment techniques like solid-phase extraction with molecularly imprinted polymers. Couple advanced mass spectrometry (e.g., LC-QTOF-MS) with machine learning for peak annotation, improving sensitivity in environmental or biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
